molecular formula C19H23FN4O2 B1679343 Rislenemdaz CAS No. 808732-98-1

Rislenemdaz

Numéro de catalogue: B1679343
Numéro CAS: 808732-98-1
Poids moléculaire: 358.4 g/mol
Clé InChI: RECBFDWSXWAXHY-IAGOWNOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Rislenemdaz, also known as CERC-301 or MK-0657, is a small-molecule antagonist of the NMDA receptor . Its primary target is the NMDA receptor subunit 2B (NR2B) . The NR2B subunits are primarily located in the spinal cord and forebrain .

Mode of Action

This compound binds specifically to the GluN2B subunit of the NMDA receptor, preventing endogenous glutamate from acting on it . This specificity allows this compound to mitigate the symptoms of depression without having many adverse effects due to off-target binding .

Biochemical Pathways

The NMDA receptor, an ionotropic glutamate receptor, plays a crucial role in the pathophysiology and treatment responsivity of major depressive disorder (MDD) . This compound, by acting as an antagonist to the GluN2B subunit of the NMDA receptor, affects the glutamatergic neurotransmission pathway . It has been suggested that this compound may exert its antidepressant effects through affecting the lateral habenula (LHb) such as downregulating brain-derived neurotrophic factor (BDNF) expression in the LHb .

Pharmacokinetics

This compound is orally active . It and its active metabolite have been shown to have an onset of action of about 1 hour and half-lives of 12–17 hours and 21–26 hours, respectively . It has been proven to have a very high binding affinity for its target (Ki = 8.1 nM) .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the expression of GluN2B, BDNF, and c-Fos (a neuronal activity marker) in the LHb . Both systemic and intra-LHb administration of this compound alleviated chronic restraint stress (CRS)-induced despair-like behavior .

Action Environment

For instance, in a study where this compound was administered under a chronic restraint stress (CRS)-induced depressive-like mouse model, it was found to alleviate CRS-induced despair-like behavior .

Orientations Futures

Rislenemdaz is currently in phase II clinical trials as an antidepressant drug . The future directions of this compound will likely depend on the results of these clinical trials and subsequent regulatory review. If successful in clinical trials, this compound could potentially be approved for use as a treatment for depression.

Analyse Biochimique

Biochemical Properties

Rislenemdaz functions as a small-molecule antagonist of the NMDA receptor, specifically targeting the GluN2B subunits. These subunits are predominantly found in the spinal cord and forebrain. By binding to the GluN2B subunit, this compound prevents endogenous glutamate from acting on the receptor. This interaction is crucial as it mitigates the symptoms of depression without causing significant adverse effects due to off-target binding. The high binding affinity of this compound (Ki = 8.1 nM) ensures its effectiveness in blocking the receptor .

Cellular Effects

This compound has been observed to influence various cellular processes, particularly in the lateral habenula, a brain region implicated in the pathogenesis of depression. Systemic administration of this compound reduces the expression of GluN2B, brain-derived neurotrophic factor (BDNF), and c-Fos, a neuronal activity marker, in the lateral habenula. This reduction alleviates despair-like behavior in animal models subjected to chronic restraint stress. The compound’s ability to downregulate BDNF expression suggests its potential in modulating neuroplasticity and cellular signaling pathways associated with depression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding specifically to the GluN2B subunit of the NMDA receptor. This binding inhibits the receptor’s activity, preventing the excitatory neurotransmitter glutamate from exerting its effects. The inhibition of NMDA receptor activity leads to a decrease in calcium influx, which in turn affects downstream signaling pathways involved in synaptic plasticity and neuronal survival. The specificity of this compound for the GluN2B subunit allows it to target regions of the brain associated with depression while minimizing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated a rapid onset of action, with effects observed within one hour of administration. The compound and its active metabolite have half-lives of 12-17 hours and 21-26 hours, respectively. Over time, this compound maintains its stability and continues to exert its antidepressant effects without significant degradation. Long-term studies have shown that this compound can sustain its therapeutic effects, making it a viable candidate for chronic treatment of depression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively alleviates depressive-like behaviors without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dose optimization in therapeutic settings. Studies have shown that the therapeutic window for this compound is relatively wide, allowing for effective treatment at doses that are well-tolerated by the subjects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce its active metabolite. The metabolic pathways involve various enzymes, including cytochrome P450 isoforms, which facilitate the conversion of this compound to its active form. The active metabolite retains the ability to bind to the GluN2B subunit, contributing to the overall therapeutic effects of the compound. The metabolism of this compound ensures its sustained activity and prolonged therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to reach its target sites in the brain effectively. Once inside the brain, this compound accumulates in regions with high expression of GluN2B subunits, such as the spinal cord and forebrain. This targeted distribution enhances the compound’s efficacy in treating depression .

Subcellular Localization

This compound is localized primarily at the synaptic sites where NMDA receptors are abundant. The compound’s binding to the GluN2B subunit at these sites inhibits receptor activity, leading to a reduction in excitatory neurotransmission. This subcellular localization is crucial for the compound’s ability to modulate synaptic plasticity and neuronal signaling. Additionally, post-translational modifications of this compound may influence its targeting to specific compartments within the cell, further enhancing its therapeutic effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MK-0657 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle pipéridine, l'introduction de l'atome de fluor et la fixation du groupe pyrimidinyl-amino. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques afin de garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle

La production industrielle du MK-0657 suivrait probablement des voies de synthèse similaires à celles utilisées en laboratoire, mais à une échelle plus importante. Cela implique l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

Le MK-0657 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés .

Applications de la recherche scientifique

Le MK-0657 a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la neuropsychiatrie. Parmi ses principales applications, on peut citer :

Mécanisme d'action

Le MK-0657 exerce ses effets en se liant sélectivement à la sous-unité 2B du récepteur NMDA, empêchant le glutamate endogène d'activer le récepteur. Cette inhibition réduit l'excitotoxicité et module la plasticité synaptique, ce qui est considéré comme contribuant à ses effets antidépresseurs et neuroprotecteurs. La forte affinité de liaison et la spécificité du composé pour la sous-unité 2B du récepteur NMDA lui permettent d'atténuer les symptômes sans effets hors cible importants .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L'unicité du MK-0657 réside dans sa grande sélectivité pour la sous-unité 2B du récepteur NMDA, ce qui permet une modulation ciblée de la neurotransmission glutamatergique avec des effets hors cible minimes. Cette spécificité en fait un candidat prometteur pour le traitement des affections dans lesquelles une dysrégulation du récepteur NMDA est impliquée .

Propriétés

IUPAC Name

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBFDWSXWAXHY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031864
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808733-05-3, 808732-98-1
Record name rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808733-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rislenemdaz [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0657, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERC-301
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISLENEMDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RISLENEMDAZ, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rislenemdaz
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rislenemdaz
Reactant of Route 3
Reactant of Route 3
Rislenemdaz
Reactant of Route 4
Reactant of Route 4
Rislenemdaz
Reactant of Route 5
Reactant of Route 5
Rislenemdaz
Reactant of Route 6
Reactant of Route 6
Rislenemdaz

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.